![molecular formula C24H20N4O2 B2730448 3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]- CAS No. 440330-63-2](/img/structure/B2730448.png)

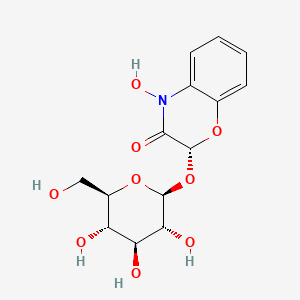

3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

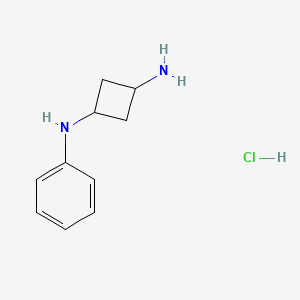

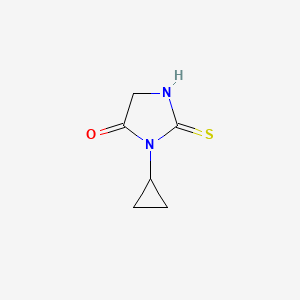

“3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-” is an organic compound . It is a derivative of 1,2,3-benzotriazine .

Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2 . The InChI Key is HJBLUNHMOKFZQX-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound 1,2,3-Benzotriazin-4 (3 H)-one, which is structurally similar to the compound , undergoes thermal condensation with α-amino acids to yield 3 H -1,4-benzodiazepin- (1 H,4 H)-2,5-diones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.136 g/mol . It is a crystalline substance . The melting point is between 184°C to 188°C .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Chemical Synthesis

The synthesis of complex heterocyclic compounds, such as 4H-benzo[de]isoquinolin-4-ones, has been explored through reactions involving naphthalene and 2-naphthyl ethers with triazines. This approach illustrates a method to achieve regioselective outcomes in the synthesis of heterocyclic compounds, potentially applicable in the development of new pharmaceuticals or materials with specific electronic properties (A. Aksenov et al., 2009).

Electronic Effects of Substituents

The synthesis and study of C(3)-substituted derivatives of benzo[e][1,2,4]triazine have provided insights into the electronic effects of substituents on the triazine ring. This research has implications for understanding how different substituents can affect the electronic structure and reactivity of heterocyclic compounds, which is crucial for designing molecules with desired electronic or photophysical properties (A. Bodzioch et al., 2019).

Metal-Free Radical Haloazidation

The development of a metal-free cascade three-component haloazidation process for benzene-tethered 1,7-enynes has led to the synthesis of azidylated 3,4-dihydroquinolin-2(1H)-ones. This method demonstrates a novel way to construct biologically relevant N3-containing heterocycles, potentially useful as lead compounds in drug discovery (Ai‐Fang Wang et al., 2016).

Chemoselective Three-Component Reaction

A chemoselective three-component reaction involving isoquinolines, dialkyl acetylenedicarboxylates, and α-ketolactones has been reported. This reaction leads to the synthesis of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives, showcasing a method for creating complex molecular architectures that could have various applications in pharmaceutical chemistry (A. Esmaeili & M. Nazer, 2009).

Synthesis of Isoquinolines by Cycloaddition

The cycloaddition of arynes to 1,2,4-triazines to produce isoquinolines represents a valuable synthetic route for the generation of isoquinoline derivatives. This method is significant for creating compounds with potential applications in medicinal chemistry and material science (A. Gonsalves et al., 1992).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)25-26-28/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFGBXNFXQCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)

![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)